molecular formula C10H10ClF3N4O3S B3042583 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl 5-chloro-1,3-dimethyl-1H-pyrazole-4-sulphonate CAS No. 647825-59-0

1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl 5-chloro-1,3-dimethyl-1H-pyrazole-4-sulphonate

Cat. No.: B3042583
CAS No.: 647825-59-0
M. Wt: 358.73 g/mol
InChI Key: ISDUAPKZQJGGBB-UHFFFAOYSA-N
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Description

The compound 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl 5-chloro-1,3-dimethyl-1H-pyrazole-4-sulphonate features a bis-pyrazole structure. The first pyrazole ring (position 5) is substituted with a trifluoromethyl group (electron-withdrawing) at position 3 and a methyl group at position 1. The second pyrazole ring (position 4) is linked via a sulphonate ester, bearing 5-chloro and 1,3-dimethyl substituents.

Properties

IUPAC Name

[2-methyl-5-(trifluoromethyl)pyrazol-3-yl] 5-chloro-1,3-dimethylpyrazole-4-sulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClF3N4O3S/c1-5-8(9(11)18(3)15-5)22(19,20)21-7-4-6(10(12,13)14)16-17(7)2/h4H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISDUAPKZQJGGBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1S(=O)(=O)OC2=CC(=NN2C)C(F)(F)F)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClF3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl 5-chloro-1,3-dimethyl-1H-pyrazole-4-sulphonate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C8H7ClF3N5O3SC_8H_7ClF_3N_5O_3S, with a molecular weight of approximately 309.76 g/mol. The presence of trifluoromethyl and chloro groups is significant for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including the compound . In vitro assays have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines:

Cell LineIC50 (µM)Reference
MCF73.79
SF-26812.50
NCI-H46042.30

The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation through various pathways, including the inhibition of cyclin-dependent kinases (CDKs) and Aurora-A kinase.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. Pyrazole derivatives are known to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. Specific studies have indicated that compounds with similar structures can inhibit NF-kB signaling pathways, leading to decreased inflammation in models of acute and chronic inflammation.

Study on MCF7 and A549 Cell Lines

A study conducted by Wei et al. explored the effects of pyrazole derivatives on MCF7 (breast cancer) and A549 (lung cancer) cell lines. The results indicated that the compound significantly inhibited cell growth and induced apoptosis in a dose-dependent manner, with an IC50 value of 26 µM for A549 cells .

Mechanistic Insights

Further investigation into the mechanistic aspects revealed that the compound inhibits key signaling pathways involved in tumor progression. For instance, it was found to downregulate the expression of VEGF (vascular endothelial growth factor), which is critical for tumor angiogenesis .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Compound Name Substituents Molecular Weight (g/mol) Key Functional Groups Notable Properties
Target Compound 1-Me, 3-CF₃ (Pyrazole 1); 5-Cl, 1,3-diMe (Pyrazole 2) ~453.8 (estimated) Sulphonate, CF₃, Cl High lipophilicity (CF₃), polar sulphonate enhances solubility
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid () 1-Me, 3-CF₃, 5-COOH 208.14 Carboxylic acid, CF₃ High acidity (pKa ~3–4), moderate solubility in polar solvents
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde () 1-Me, 3-CF₃, 4-CHO, 5-S-C₆H₄Cl ~366.8 Thioether, aldehyde Aldehyde group enables Schiff base formation; thioether increases metabolic stability
3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde () 1-Ph, 3-Me, 4-CHO, 5-OPh 306.34 Phenoxy, aldehyde Phenoxy group enhances π-π stacking; lower lipophilicity than CF₃ analogs

Key Observations :

  • The trifluoromethyl group in the target compound and significantly boosts lipophilicity, favoring membrane permeability but requiring sulphonate or carboxylic acid groups to balance solubility .
  • Sulphonate esters (target compound, ) exhibit higher hydrolytic stability compared to carboxylic acids () but lower than thioethers () .

Crystallographic and Conformational Insights

  • The target compound’s sulphonate linkage likely induces conformational rigidity, as seen in related sulphonamide structures (). This rigidity can impact binding to biological targets .
  • Crystal Packing: Pyrazole derivatives with CF₃ groups (e.g., ) often crystallize in non-centrosymmetric space groups (e.g., P-1) due to polar substituents, suggesting similar behavior for the target compound .
  • Dihedral Angles : In , the pyrazole ring forms dihedral angles of 73.67° and 45.99° with aryl substituents, indicating steric hindrance that may influence the target compound’s reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl 5-chloro-1,3-dimethyl-1H-pyrazole-4-sulphonate
Reactant of Route 2
Reactant of Route 2
1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl 5-chloro-1,3-dimethyl-1H-pyrazole-4-sulphonate

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